molecular formula C12H15NO4 B3090455 Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate CAS No. 1211572-98-3

Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate

Cat. No.: B3090455
CAS No.: 1211572-98-3
M. Wt: 237.25 g/mol
InChI Key: OSDPRBVIIIGHPO-UHFFFAOYSA-N
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Description

Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate (CAS: 596793-30-5) is a pyrrolidine-derived compound featuring a benzyl ester group and two hydroxyl substituents at the 3- and 4-positions of the pyrrolidine ring. Its molecular formula is C₁₂H₁₅NO₄, with a purity of 98% in commercially available forms (e.g., 250 mg, 1 g, or 5 g quantities) . The stereochemistry of the compound is specified as (3S,4S), indicating a defined spatial arrangement critical for its physicochemical and biological properties. This compound is often utilized as a chiral building block in organic synthesis, particularly in pharmaceutical research for developing bioactive molecules targeting enzymes or receptors sensitive to stereochemistry .

Properties

IUPAC Name

benzyl 3,4-dihydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-10-6-13(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14-15H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDPRBVIIIGHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate under basic conditions. The hydroxyl groups are introduced through selective oxidation reactions. Common reagents used in the synthesis include sodium hydroxide, benzyl chloroformate, and oxidizing agents such as potassium permanganate or osmium tetroxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Dihydroxylation and Ring-Opening Reactions

The dihydroxy groups at positions 3 and 4 enable stereoselective modifications. For example:

  • OsO4-mediated dihydroxylation : Treatment with osmium tetroxide in a THF/water (5:1) mixture yields benzyl (3S,4R)-3,4-dihydroxypyrrolidine-1-carboxylate with 86% efficiency . This reaction preserves the benzyl carbamate group while introducing vicinal diols for downstream functionalization.

Protection and Deprotection Reactions

The benzyl carbamate (Cbz) group is critical for nitrogen protection:

  • Hydrogenolytic deprotection : Catalytic hydrogenation using Pd(OH)₂/C under 1 atm H₂ cleaves the benzyl group, yielding free amines . This step is pivotal for accessing reactive intermediates in alkaloid synthesis.

  • Selective acylation : The 3-amino group undergoes protection with carbobenzoxy chloride (Cbz-Cl) in THF at 0°C, enabling site-specific modifications .

Oxidation and Functional Group Interconversion

The hydroxymethyl group at position 4 can be oxidized to a carboxylic acid:

  • Jones oxidation : Treatment with chromium trioxide in acetone at 0°C converts the hydroxymethyl group to a carboxylic acid, facilitating the synthesis of γ-aminobutyric acid (GABA) analogs .

Reaction Conditions Yield Reference
Jones oxidationCrO₃, H₂SO₄, acetone, 0°C92%

Acylation and Anhydride Reactions

The hydroxyl groups participate in acylation with varying efficiency:

  • Acetic anhydride : Reacts smoothly to yield acetylated derivatives (85% yield) .

  • Benzoic/pivalic anhydrides : Lower yields (39–51%) due to steric and electronic effects .

  • p-Toluenesulfonic/stearic anhydrides : No reaction observed, attributed to instability or excessive lipophilicity .

Anhydride Product Yield Notes
Acetic (Ac₂O)Acetylated derivative85%Optimal reactivity
Benzoic (Bz₂O)Benzoylated derivative51%Moderate yield
Pivalic (Piv₂O)Pivaloylated derivative39%Steric hindrance reduces yield

Catalytic Hydrogenation and Ring Functionalization

The pyrrolidine ring’s nitrogen can be further modified:

  • Reductive amination : Post-deprotection, the free amine reacts with aldehydes/ketones under H₂ to form secondary amines .

  • Pd-C-mediated transformations : Used for tandem deprotection and cyclization reactions in alkaloid synthesis .

Stereochemical Considerations

The (3S,4R) configuration dominates in asymmetric syntheses, influencing reactivity in ring-opening and glycosylation reactions . For instance, diastereomeric purity affects catalytic activity in enzyme inhibition studies .

This compound’s multifunctional design enables applications in neuraminidase inhibitors, acyclic nucleosides, and GABA analogs. Its reactivity profile underscores its utility in medicinal chemistry and asymmetric catalysis.

Scientific Research Applications

Chemical Properties and Structure

Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate is characterized by two stereocenters, making it significant for stereochemical studies. Its structure includes a benzyl group and two hydroxyl groups on the pyrrolidine ring, contributing to its reactivity and biological properties. The compound's molecular formula is C12H15NO4C_{12}H_{15}NO_4 with a boiling point that varies based on conditions.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of various chiral ligands and catalysts, particularly in asymmetric hydrogenation reactions. For example, it is a precursor for the synthesis of (R,R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine (DEGphos), which is widely used in catalysis for producing optically pure compounds.

Research indicates that this compound may exhibit enzyme inhibition properties. Studies have shown that it can interact with specific enzymes such as neuraminidase through hydrogen bonding facilitated by its hydroxyl groups, suggesting potential therapeutic applications against viral infections like influenza .

Table: Enzyme Inhibition Studies

EnzymeInhibitory ActivityReference
NeuraminidaseYes
Other enzymesUnder investigation

Medicinal Chemistry

The potential of this compound in drug development is notable. Its incorporation into drug molecules could lead to compounds with enhanced efficacy and selectivity while minimizing side effects. Ongoing research aims to validate these therapeutic potentials through various pharmacological studies .

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in fine chemicals production and materials science.

Table: Industrial Applications

Application AreaDetails
Fine Chemicals ProductionUsed as an intermediate for synthesizing other compounds
Material SciencePotential use in developing new materials

Case Study 1: Asymmetric Synthesis

A study highlighted the use of this compound in asymmetric synthesis where it served as a chiral auxiliary. The results demonstrated high enantioselectivity in reactions catalyzed by rhodium complexes, showcasing its effectiveness as a ligand.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with neuraminidase. The study provided insights into the binding mechanisms and highlighted its potential as a therapeutic agent against viral infections .

Mechanism of Action

The mechanism of action of Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and ester functionality allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate belongs to a class of nitrogen-containing heterocycles with structural analogs that vary in substituents, stereochemistry, and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents/Modifications Key Differences Similarity Score Potential Applications
This compound (596793-30-5) 3,4-dihydroxy, benzyl ester Reference compound - Chiral intermediates, drug synthesis
Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate (1638761-26-8) 3,3-difluoro, 4-hydroxy Fluorine substitution at C3 0.88 Enhanced metabolic stability
Benzyl 4,4-difluoropiperidine-1-carboxylate (1226495-16-4) Piperidine ring (6-membered), 4,4-difluoro Ring size and fluorine positions 0.92 Receptor-targeted ligands
(3R,4R)-Benzyl 3,4-difluoropyrrolidine-1-carboxylate (790658-58-1) 3,4-difluoro, (R,R)-stereochemistry Fluorine vs. hydroxyl; opposite stereochemistry 0.92 Stereoselective catalysis
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid (BP 1521) Boc-protected, cyclohexylmethyl group Bulky substituents, carboxylic acid N/A Peptide mimetics, prodrugs

Key Findings from Research

However, hydroxyl groups in the parent compound may offer superior hydrogen-bonding capacity for enzyme inhibition .

Ring Size and Stereochemistry : Piperidine analogs (6-membered ring) exhibit distinct conformational flexibility compared to pyrrolidine (5-membered ring), affecting binding affinity to biological targets. For example, piperidine derivatives show higher selectivity for certain GPCRs . The (3R,4R) stereoisomer of difluoropyrrolidine exhibits opposing enantioselectivity in catalytic applications compared to the (3S,4S)-dihydroxy variant .

Protective Groups : Analogs with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, such as BP 1521 or (3S,4S)-N-Cbz-3,4-dihydroxypyrrolidine, are often used in multi-step syntheses to temporarily mask reactive sites, enabling selective functionalization .

Biological Activity

Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate (C₁₂H₁₅NO₄) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyrrolidine ring with hydroxyl substitutions at the 3 and 4 positions and a benzyl ester at the carboxylate position. The molecular weight is approximately 237.25 g/mol. Its structure allows for various chemical interactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding with biological targets, which can modulate enzyme activity and receptor function. This interaction can lead to various biochemical pathways being influenced, including those related to inflammation and cancer progression.

Biological Applications

Research indicates that this compound has several potential applications:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation through modulation of cytokine production.
  • Enzyme Inhibition : It acts as a biochemical probe for studying enzyme mechanisms, particularly in the context of drug development.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryReduces cytokine levels in vitro
Enzyme InteractionInvestigated as a probe for enzyme mechanism studies

Case Studies

  • Anticancer Research :
    A study evaluated the effect of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through activation of caspase pathways.
  • Anti-inflammatory Effects :
    Another study focused on the anti-inflammatory properties of this compound. It demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages.
  • Enzyme Mechanism Studies :
    Research utilizing this compound as a biochemical probe highlighted its role in understanding the catalytic mechanisms of certain enzymes. The compound was shown to alter enzyme kinetics, providing insights into substrate binding and turnover rates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via selective hydroxylation of pyrrolidine precursors followed by benzyloxycarbonyl (Cbz) protection. For example, enantiopure derivatives (e.g., (3S,4S)-isomer, CAS 596793-30-5) are synthesized using chiral starting materials or enzymatic resolution . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting catalysts (e.g., Pd/C for hydrogenolysis) or temperature to enhance yield. Purity (>98%) is confirmed via HPLC and mass spectrometry .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify hydroxyl protons (δ 4.5–5.5 ppm) and the benzyl ester group (δ 7.2–7.4 ppm). Coupling constants in 1H^1H-NMR distinguish cis/trans diastereomers .
  • X-ray Crystallography : For absolute configuration determination, grow single crystals in polar solvents (e.g., ethanol/water). Use SHELXTL or SHELXL for structure refinement, as demonstrated for related pyrrolidine derivatives (e.g., (3S,4S)-1-benzylpyrrolidine-3,4-diol, R-factor = 0.032) .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical inconsistencies in synthesized derivatives?

  • Methodological Answer : Contradictions in stereochemical assignments (e.g., (3R,4R) vs. (3S,4S)) arise from overlapping NMR signals. Use chiral derivatizing agents (e.g., Mosher’s acid) or chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Cross-validate with X-ray data, as seen in the crystal structure of (3S,4S)-1-benzylpyrrolidine-3,4-diol (space group P21_1, a = 11.690 Å) .

Q. How should researchers address hygroscopicity and stability during storage?

  • Methodological Answer : The compound’s dihydroxyl groups make it hygroscopic. Store in airtight containers under inert gas (N2_2) at 2–8°C, as recommended for structurally similar benzyl-protected pyrrolidines . Conduct stability studies under accelerated conditions (40°C/75% RH) and monitor degradation via LC-MS.

Q. What challenges arise in interpreting crystallographic data for this compound, and how can they be mitigated?

  • Methodological Answer : Twinning or disordered solvent molecules complicate refinement. Use SHELXD for initial structure solution and SHELXL for least-squares refinement, applying restraints for thermal parameters. For example, in a related isoquinoline derivative, hydrogen bonding (Br⁻–H6a = 2.61 Å) guided anisotropic refinement . High-resolution data (MoKα, λ = 0.71073 Å) and multi-scan absorption corrections improve accuracy .

Q. How can researchers reconcile contradictory spectral data (e.g., unexpected 1H^1H-NMR splitting patterns)?

  • Methodological Answer : Unexpected splitting may indicate dynamic processes (e.g., ring puckering). Perform variable-temperature NMR (VT-NMR) to observe conformational equilibria. For example, cooling to −40°C can freeze out rotamers in pyrrolidine derivatives, simplifying splitting patterns .

Q. What experimental protocols assess the compound’s stability under reactive conditions (e.g., acidic/basic environments)?

  • Methodological Answer : Conduct kinetic studies by incubating the compound in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via UV-Vis (λ = 230–280 nm) or LC-MS. For example, benzyl esters hydrolyze rapidly under basic conditions (pH >10), requiring neutral pH during biological assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate
Reactant of Route 2
Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.